L-TYROSINE (RING-13C6)
Description
Significance of Stable Isotopes in Tracing Biochemical Processes
The core principle of stable isotope tracing lies in the ability to distinguish the labeled compound from its naturally occurring, unlabeled counterpart. Because the isotopic label imparts a specific mass difference, sophisticated analytical instruments can selectively detect and quantify the labeled molecule and its metabolic products. This allows for the precise measurement of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. ckisotopes.com This technique provides a dynamic view of cellular processes, offering insights that are not achievable with methods that only measure static metabolite concentrations. The use of stable isotopes is fundamental in understanding the intricate network of biochemical reactions that sustain life. otsuka.co.jp
Advantages of Carbon-13 (¹³C) Labeling in Metabolic and Proteomic Studies
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that has emerged as a preferred label in metabolic and proteomic research for several reasons. Unlike radioactive isotopes like ¹⁴C, ¹³C poses no radiation risk, making it safe for a wider range of experimental applications. The natural abundance of ¹³C is approximately 1.1%, which is low enough that introducing a ¹³C-enriched compound creates a distinct and easily detectable signal. ckisotopes.com
Compounds can be synthesized with very high ¹³C enrichment (up to 99%), maximizing the signal for analytical detection. isotope.com The increased mass of ¹³C-labeled molecules allows for their sensitive and accurate quantification by isotope-dilution mass spectrometry (IDMS). ckisotopes.com Furthermore, the ¹³C nucleus is NMR-active, enabling the use of Nuclear Magnetic Resonance (NMR) spectroscopy to determine the exact position of the label within a molecule, which is crucial for elucidating complex metabolic transformations. cymitquimica.comisotope.comlabmix24.com
Rationale for Utilizing L-TYROSINE (RING-13C6) as a Research Probe
L-Tyrosine is a non-essential amino acid that serves as a fundamental building block for protein synthesis. cymitquimica.comwikipedia.org It is also a critical precursor for a host of vital biomolecules, including neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), as well as the pigment melanin (B1238610). cymitquimica.comlookchem.com Labeling L-Tyrosine with six ¹³C atoms specifically in its aromatic ring, creating L-TYROSINE (RING-13C6), provides a powerful tool for several research applications.
The rationale for its use is threefold. First, the ring structure is metabolically stable during many of the initial conversion processes, ensuring the ¹³C signature is retained as tyrosine is converted into its downstream metabolites, such as L-DOPA and catecholamines. lookchem.com This allows researchers to trace the flux through these specific pathways. Second, since it is a proteinogenic amino acid, incorporating L-TYROSINE (RING-13C6) into cellular systems enables the study of protein synthesis and turnover rates. lookchem.com Third, it can be used to study the conversion of phenylalanine to tyrosine, providing direct evidence and kinetic measurements of this metabolic step, which is particularly relevant in studying the altered metabolic landscapes of diseases like cancer. nih.govacu.edu.auvulcanchem.com The presence of the six ¹³C atoms provides a distinct mass shift that makes it an excellent internal standard for quantitative mass spectrometry analyses. mdpi.com
Interactive Data Tables
Table 1: Physicochemical Properties of L-TYROSINE (RING-13C6)
| Property | Value | Source(s) |
| Chemical Formula | C₃¹³C₆H₁₁NO₃ | lookchem.commedchemexpress.com |
| Molecular Weight | 187.14 g/mol | isotope.commedchemexpress.com |
| CAS Number | 201595-63-3 | isotope.comlookchem.com |
| Appearance | White to off-white solid/crystals | medchemexpress.comisotope.com |
| Melting Point | >300 °C (decomposes) | lookchem.com |
| Solubility | Soluble in 1M HCl | medchemexpress.com |
Properties
Molecular Weight |
187.14 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Analytical Verification of L Tyrosine Ring 13c6 for Research Applications
Isotopic Enrichment Methodologies
The production of L-Tyrosine (ring-13C6) with high isotopic enrichment is a critical step to ensure its utility in quantitative research. Several methods can be employed for the synthesis of stable isotope-labeled amino acids, broadly categorized into chemical synthesis and biological production. chempep.comchemjournal.kz
Chemical Synthesis: This approach offers precise control over the labeling pattern, ensuring that the ¹³C isotopes are located specifically on the aromatic ring. chempep.com The total synthesis of the amino acid from precursors already enriched with ¹³C is a common strategy. This method allows for the creation of L-Tyrosine with a defined (U-13C6) ring structure, meaning all six carbons in the phenyl group are carbon-13.
Biological Production: Biotechnological and enzymatic methods are also utilized for the synthesis of isotopically labeled amino acids. chemjournal.kz These methods often involve providing a microorganism or an enzymatic system with a ¹³C-labeled precursor that can be converted into the desired amino acid. For instance, microorganisms can be cultured in a medium containing a ¹³C-labeled carbon source, leading to the incorporation of the isotope into the synthesized amino acids. isotope.com While potentially more cost-effective for uniform labeling, achieving specific labeling patterns like the ring-13C6 requires careful selection of precursors and pathways.
Purity Assessment and Isotopic ¹³C Distribution Analysis
Ensuring the chemical and isotopic purity of L-Tyrosine (ring-13C6) is paramount for its use in research. A combination of analytical techniques is employed to verify the final product.
Purity Assessment: The chemical purity, which refers to the absence of other chemical compounds, is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org These methods can separate L-Tyrosine (ring-13C6) from any unreacted starting materials, byproducts, or other contaminants.
Isotopic Enrichment and Distribution Analysis: The isotopic purity, or the percentage of molecules that contain the desired number of ¹³C atoms, is a critical parameter. Mass spectrometry (MS) is the primary tool for this analysis. almacgroup.comnih.govnih.gov High-resolution mass spectrometry (HRMS) can distinguish between molecules with different numbers of ¹³C atoms, allowing for a precise determination of the isotopic enrichment. researchgate.net
NMR spectroscopy, particularly ¹³C NMR, is also invaluable for confirming the specific location of the ¹³C labels within the molecule. acs.orgresearchgate.netresearchgate.net By analyzing the chemical shifts and coupling constants, researchers can verify that the isotopic enrichment has occurred specifically at the six positions of the aromatic ring.
Interactive Data Table: Typical Purity and Isotopic Distribution of L-Tyrosine (ring-13C6)
| Parameter | Typical Specification | Analytical Method(s) |
| Chemical Purity | >98% | HPLC, NMR |
| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry |
| ¹³C Distribution | Confirmed ring-13C6 | ¹³C NMR, Mass Spectrometry |
Note: The data in this table is illustrative. Actual specifications may vary between manufacturers.
Standardization for Quantitative Research
For L-Tyrosine (ring-13C6) to be used effectively as an internal standard in quantitative research, it must be well-characterized and standardized. chemie-brunschwig.ch This ensures the accuracy and reproducibility of experimental results.
The use of stable isotope-labeled compounds as internal standards is a widely accepted practice in mass spectrometry-based quantification. chempep.com By adding a known amount of L-Tyrosine (ring-13C6) to a sample, the endogenous, unlabeled L-Tyrosine can be accurately quantified by comparing the mass spectrometer signal intensities of the labeled and unlabeled forms.
Key parameters that are defined during standardization include the exact concentration of the standard solution, its stability under various storage conditions, and its performance in the intended analytical method. This rigorous characterization is essential for applications such as metabolic flux analysis, clinical diagnostics, and proteomics research. medchemexpress.comotsuka.co.jp
Interactive Data Table: Key Standardization Parameters for L-Tyrosine (ring-13C6) as a Research Standard
| Parameter | Description | Importance |
| Accurate Concentration | The precisely determined amount of L-Tyrosine (ring-13C6) in a given volume of solvent. | Essential for accurate quantification of the endogenous analyte. |
| Chemical and Isotopic Purity | The degree to which the standard is free from chemical impurities and other isotopic species. isotope.com | High purity minimizes interference and ensures the signal is from the desired standard. |
| Verified Structure | Confirmation of the chemical structure and the position of the isotopic labels. rsc.org | Guarantees that the standard is the correct molecule and behaves chemically like the analyte. |
| Stability | The ability of the standard to maintain its integrity over time under specified storage conditions. | Ensures the concentration remains constant from the time of preparation to the time of analysis. |
Advanced Methodological Applications of L Tyrosine Ring 13c6
Metabolic Flux Analysis (MFA) and Pathway Elucidation
Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov The use of stable isotopes like ¹³C is central to MFA. nih.gov By introducing L-TYROSINE (RING-13C6) into a biological system, researchers can track the incorporation of the heavy carbon atoms into various downstream metabolites. This allows for the detailed mapping and quantification of metabolic pathway activity, providing insights into cellular metabolism under different physiological or pathological conditions. medchemexpress.com
L-TYROSINE (RING-13C6) serves as an effective tracer for monitoring the flow of carbon through interconnected metabolic pathways. Once introduced, the labeled tyrosine mixes with the endogenous pool of the amino acid and is utilized in various cellular processes. The six ¹³C atoms on the aromatic ring act as a distinct signature that can be detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
As the cell metabolizes the labeled tyrosine, the ¹³C-labeled ring is incorporated into new molecules. For instance, in the synthesis of catecholamine neurotransmitters, the labeled aromatic ring of tyrosine is conserved in its downstream products. frontiersin.org By measuring the degree of ¹³C enrichment in these subsequent metabolites, scientists can trace the carbon flow and understand the contributions of tyrosine to these specific pathways. This method provides a dynamic view of how central metabolism adapts to various stimuli or disease states. mdpi.com
The unique labeling pattern of L-TYROSINE (RING-13C6) is instrumental in elucidating the dynamics of specific amino acid conversions.
In mammals, tyrosine is synthesized from the essential amino acid phenylalanine via a hydroxylation reaction catalyzed by the enzyme phenylalanine hydroxylase. wikipedia.orgcreative-proteomics.com To study the in vivo kinetics of this critical conversion, researchers often administer L-Phenylalanine (ring-¹³C₆). The subsequent enzymatic hydroxylation produces L-Tyrosine (ring-¹³C₆). nih.gov
By monitoring the appearance and abundance of L-Tyrosine (ring-¹³C₆) in tissues or plasma over time after the administration of its labeled precursor, the rate of this hydroxylation can be precisely quantified. nih.govnih.gov This approach has been used to study phenylalanine metabolism in various contexts, including in cancer, where metabolic reprogramming is a common feature. nih.govacu.edu.au A delayed appearance of L-Tyrosine (ring-¹³C₆) relative to its precursor provides direct evidence of the conversion process. nih.gov
Table 1: Illustrative Research Data on Phenylalanine to Tyrosine Conversion
This table represents hypothetical data from a tracer experiment measuring the Molar Percent Excess (MPE) of labeled Phenylalanine and Tyrosine in viable tumor tissue after injection of L-Phenylalanine (ring-¹³C₆). MPE indicates the percentage of the metabolite pool that is labeled with ¹³C.
| Time Point (Minutes) | MPE of L-Phenylalanine (ring-¹³C₆) (%) | MPE of L-Tyrosine (ring-¹³C₆) (%) |
| 10 | 15.2 | 1.8 |
| 30 | 9.8 | 4.5 |
| 60 | 5.1 | 5.3 |
Data are conceptual and derived from findings described in studies tracking the kinetics of labeled phenylalanine and its conversion to tyrosine. nih.govnih.gov
Aromatic amino acids—phenylalanine, tyrosine, and tryptophan—are precursors to a wide array of biologically active molecules, including neurotransmitters and hormones. frontiersin.org L-TYROSINE (RING-13C6) is used to probe the metabolic pathways branching from tyrosine. Because the aromatic ring is conserved during the initial steps of catecholamine synthesis, the ¹³C₆ label can be traced into L-DOPA, dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). frontiersin.orgyoutube.com This allows researchers to study the dynamics of neurotransmitter synthesis and turnover in different tissues, particularly the brain. frontiersin.org
Stable isotope tracers are the definitive tool for quantifying metabolic fluxes in living systems. nih.gov When L-TYROSINE (RING-13C6) is used, the rate of its incorporation into proteins or its conversion into other metabolites can be measured. By analyzing the isotopic enrichment patterns of precursor (L-TYROSINE (RING-13C6)) and product pools, the flux rate—the rate of conversion of substrates into products—can be calculated.
For example, the rate of protein synthesis can be estimated by measuring the rate at which L-TYROSINE (RING-13C6) is incorporated into the total protein pool of a cell or tissue. nih.gov Similarly, the flux through the catecholamine synthesis pathway can be determined by monitoring the rate of appearance of labeled dopamine and its derivatives. nih.gov These quantitative data are crucial for building accurate computational models of cellular metabolism.
Table 2: Example of Calculated Flux Rates in Aromatic Amino Acid Pathways
This table provides hypothetical flux rates calculated from a ¹³C tracer study involving L-TYROSINE (RING-13C6). The values represent the net rate of product formation from the labeled precursor pool.
| Metabolic Pathway | Calculated Flux Rate (μmol/kg/hr) |
| Tyrosine incorporation into Protein | 25.5 |
| Tyrosine conversion to Catecholamines | 2.1 |
| Tyrosine Oxidation | 14.0 |
Values are hypothetical, based on typical metabolic flux rates reported in human kinetic studies. nih.gov
A fundamental application of isotopic labeling is to definitively establish biosynthetic pathways. The conversion of a labeled precursor into a labeled product provides unequivocal evidence of a metabolic connection. The synthesis of tyrosine from phenylalanine is a classic example demonstrated using this method. nih.govcaymanchem.com By providing L-Phenylalanine (ring-¹³C₆) and subsequently detecting L-Tyrosine (ring-¹³C₆), the precursor-product relationship is confirmed. nih.govnih.gov
This principle extends to more complex pathways in microorganisms and plants, which can synthesize aromatic amino acids de novo via the shikimate pathway. frontiersin.orgnih.gov By providing an early, ¹³C-labeled precursor in this pathway (like shikimic acid), researchers could theoretically trace the flow of labeled carbons through intermediates like chorismate and prephenate to delineate the complete biosynthetic route to L-TYROSINE (RING-13C6).
Elucidation of Specific Amino Acid Conversion Pathways
Protein Metabolism and Turnover Investigations
L-TYROSINE (RING-13C6) is instrumental in the detailed study of protein dynamics within biological systems. By introducing this labeled amino acid, researchers can track its incorporation into newly synthesized proteins and its release during protein breakdown, providing a quantitative measure of protein metabolism.
Measurement of Fractional Protein Synthesis Rates (FSR) in Biological Systems
The measurement of fractional protein synthesis rates (FSR) is a cornerstone of metabolic research, and L-TYROSINE (RING-13C6) serves as a key tracer in this application. The principle involves administering the labeled tyrosine and subsequently measuring its incorporation into tissue proteins over a specific period. The rate of this incorporation, relative to the abundance of the tracer in the precursor pool (typically plasma or intracellular fluid), provides a direct measure of the rate at which new proteins are being synthesized.
This technique has been widely applied to study the effects of various physiological and pathological conditions on protein synthesis in different tissues. For example, studies have utilized L-TYROSINE (RING-13C6) to investigate the impact of nutrition, exercise, and disease states on muscle protein synthesis, offering valuable insights into muscle maintenance and growth.
Assessment of Whole-Body and Tissue-Specific Protein Turnover Dynamics
Beyond measuring synthesis rates, L-TYROSINE (RING-13C6) is crucial for assessing the broader dynamics of protein turnover, which encompasses both protein synthesis and breakdown. By employing sophisticated tracer kinetic models, researchers can use the data obtained from L-TYROSINE (RING-13C6) administration to calculate rates of whole-body protein turnover. This provides a systemic overview of protein metabolism.
A study on non-small cell lung carcinoma in a mouse model demonstrated the use of L-[ring-¹³C₆]-labeled phenylalanine, which is converted to L-[ring-¹³C₆]-tyrosine, to study its kinetics. The highest abundance of the labeled phenylalanine was observed in tumor tissue 10 minutes after injection, with a subsequent decrease over time. Conversely, the labeled tyrosine showed a delayed appearance, indicating the conversion process. nih.gov This methodology allows for the spatiotemporal tracking of amino acid metabolism within different regions of a tumor. nih.gov
Quantitative Proteomics Using Stable Isotope Labeling Approaches
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Stable isotope labeling techniques using amino acids have revolutionized this field by allowing for highly accurate and reproducible quantification. L-TYROSINE (RING-13C6) is a valuable reagent in these methodologies.
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for in vitro quantitative proteomics. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural, unlabeled amino acid, while the other is grown in "heavy" medium containing the stable isotope-labeled version, such as L-TYROSINE (RING-13C6).
Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, after which they are combined, and their proteins are extracted and analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the precise relative quantification of protein abundance between the two experimental groups.
Extending the principles of SILAC to whole organisms, Stable Isotope Labeling in Mammals (SILAM) enables the in vivo quantification of protein dynamics in a physiological context. In SILAM, an entire organism, typically a rodent, is metabolically labeled by feeding it a diet in which a specific amino acid is completely replaced with its stable isotope-labeled counterpart, such as L-TYROSINE (RING-13C6).
Once the animal's proteome is fully labeled, its tissues can be used as an internal standard for quantitative proteomic analysis of tissues from an unlabeled control or experimental animal. This approach minimizes experimental variability and allows for highly accurate quantification of protein expression changes in response to disease, drug treatment, or other physiological perturbations. While labeled lysine (B10760008) and arginine are commonly used in SILAM, the methodology is applicable to other amino acids like tyrosine.
Neurochemical Pathway Tracing
L-tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine. examine.comspecialchem.com This metabolic pathway is fundamental to numerous neurological functions. The use of L-TYROSINE (RING-13C6) as a tracer allows for the direct investigation of the dynamics of this neurochemical pathway.
When L-TYROSINE (RING-13C6) is administered, it is taken up by catecholaminergic neurons and converted into L-DOPA (3,4-dihydroxy-L-phenylalanine) by the enzyme tyrosine hydroxylase. L-DOPA is then decarboxylated to form dopamine. In noradrenergic neurons, dopamine is further converted to norepinephrine.
Investigation of Catecholamine Biosynthesis Pathways (Dopamine, Norepinephrine, Epinephrine)
L-Tyrosine is the precursor for the synthesis of catecholamines, a class of crucial neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. youtube.comyoutube.com The use of L-TYROSINE (RING-13C6) enables researchers to trace the intricate steps of this biosynthetic pathway, offering a dynamic view of catecholamine metabolism.
The synthesis of catecholamines begins with the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase. creative-proteomics.comnih.gov This is the rate-limiting step in the pathway. creative-proteomics.comsigmaaldrich.com Subsequently, L-DOPA is decarboxylated by aromatic L-amino acid decarboxylase to form dopamine. creative-proteomics.com In specific neurons and the adrenal medulla, dopamine is further converted to norepinephrine by dopamine β-hydroxylase, and norepinephrine can then be methylated to produce epinephrine. youtube.com
By introducing L-TYROSINE (RING-13C6) into cellular or whole-organism models, scientists can monitor the appearance of the 13C label in dopamine, norepinephrine, and epinephrine over time. This allows for the quantification of the rates of synthesis and turnover of these crucial neurotransmitters. Such studies are pivotal in understanding the regulation of catecholamine pathways and their dysfunction in various neurological and psychiatric disorders.
Table 1: Key Enzymes in the Catecholamine Biosynthesis Pathway
| Enzyme | Substrate | Product | Cofactor(s) |
| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | Tetrahydrobiopterin (BH4), Fe²+ |
| Aromatic L-Amino Acid Decarboxylase (AADC) | L-DOPA | Dopamine | Pyridoxal Phosphate (B84403) (PLP) |
| Dopamine β-Hydroxylase (DBH) | Dopamine | Norepinephrine | Ascorbate, Cu²+ |
| Phenylethanolamine N-Methyltransferase (PNMT) | Norepinephrine | Epinephrine | S-adenosyl methionine (SAM) |
Dynamics of Aromatic Amino Acid Metabolism in Neural Systems
The metabolism of aromatic amino acids, including tyrosine, phenylalanine, and tryptophan, is fundamental to the proper functioning of neural systems, as they serve as precursors to various neurotransmitters and other neuroactive compounds. uwo.ca Stable isotope tracers like L-TYROSINE (RING-13C6) are instrumental in elucidating the complex dynamics of this metabolism. taylorfrancis.comtaylorfrancis.com
A notable application involves the use of L-[ring-13C6]-phenylalanine to study its conversion to L-[ring-13C6]-tyrosine. This conversion is catalyzed by the enzyme phenylalanine hydroxylase. By tracking the appearance of L-[ring-13C6]-tyrosine, researchers can assess the activity of this enzyme and the subsequent metabolic pathways of tyrosine in different physiological and pathological states. nih.govacu.edu.au
For instance, studies utilizing mass spectrometry imaging have tracked the spatiotemporal distribution of L-[ring-13C6]-phenylalanine and its conversion to L-[ring-13C6]-tyrosine in tumor tissues. nih.govacu.edu.au These studies have revealed higher abundances of both labeled amino acids in viable tumor regions compared to non-viable areas, indicating altered local amino acid metabolism within the tumor microenvironment. nih.govacu.edu.au The enrichment of L-[ring-13C6]-tyrosine showed a delayed temporal trend compared to its precursor, providing insights into the kinetics of the phenylalanine-to-tyrosine conversion process. nih.govacu.edu.au
Structural Biology via Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotopically labeled amino acids are indispensable for modern biomolecular NMR spectroscopy, enabling the detailed study of protein structure, dynamics, and function. americanpeptidesociety.org L-TYROSINE (RING-13C6) is particularly valuable for these studies due to the unique spectral properties conferred by the 13C-labeled aromatic ring.
Protein Structure Determination and Side Chain Assignment
The uniform labeling of the tyrosine ring with 13C greatly facilitates the process of resonance assignment, a critical step in determining the three-dimensional structure of a protein by NMR. nih.gov Fractional 13C-labeling has been shown to aid in the assignment of aromatic NMR signals in phenylalanine and tyrosine due to the involvement of the erythrose-4-phosphate and pyruvate (B1213749) pathways in their biosynthesis. nih.gov
The distinct chemical shifts of the 13C nuclei in the aromatic ring of L-TYROSINE (RING-13C6) provide a set of unique identifiers for each tyrosine residue within a protein. This simplifies the often-congested aromatic region of the NMR spectrum, allowing for unambiguous assignment of signals to specific tyrosine side chains. core.ac.uknih.gov Advanced NMR techniques, such as multidimensional heteronuclear experiments, leverage these 13C labels to establish through-bond and through-space correlations, which are then used to calculate the protein's structure.
Studies of Protein Dynamics and Folding using ¹³C-NMR
Understanding the dynamic nature of proteins is crucial for comprehending their function. 13C-NMR relaxation studies, which measure the motional properties of individual atoms, are a powerful tool for investigating protein dynamics and folding. nih.govnih.gov The incorporation of L-TYROSINE (RING-13C6) provides highly sensitive probes within the protein structure.
By analyzing the relaxation parameters of the 13C nuclei in the tyrosine ring, researchers can characterize the timescale and amplitude of motions occurring at these specific sites. nih.gov This information provides insights into the flexibility of different regions of the protein, the dynamics of protein-ligand interactions, and the conformational changes that occur during protein folding and function. For example, studies on the gastrointestinal hormone motilin, selectively labeled with 13C in the tyrosine ring, have used NMR relaxation to map the spectral density function and determine the rotational correlation times, providing a detailed picture of the tyrosine ring's dynamics. nih.govnih.gov
Development of Isotopic Labeling Strategies for ¹³C-NMR Analysis
The optimal isotopic labeling strategy for a given NMR experiment depends on the size of the protein and the specific information being sought. utoronto.ca The development of sophisticated labeling schemes is an active area of research, and L-TYROSINE (RING-13C6) plays a role in various approaches. ukisotope.comsigmaaldrich.com
Strategies range from uniform 13C labeling, where all carbon atoms are replaced with 13C, to selective and fractional labeling, where only specific amino acids or specific positions within an amino acid are labeled. nih.govmeihonglab.com Selective labeling of tyrosine residues can be achieved by providing 13C-labeled tyrosine in the growth medium of protein expression systems. meihonglab.com Fractional labeling, which results in a random distribution of 13C at a lower enrichment level (e.g., 25-35%), can be advantageous for certain solid-state NMR experiments by minimizing strong 13C-13C dipolar couplings that can broaden spectral lines. nih.gov These tailored labeling strategies, often utilizing precursors like 13C-labeled glucose or glycerol, are essential for overcoming the challenges associated with studying large and complex proteins by NMR. ukisotope.comnih.govunl.pt
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry has become an indispensable tool in proteomics and metabolomics, and the use of stable isotope-labeled compounds like L-TYROSINE (RING-13C6) significantly enhances its capabilities. chempep.compharmiweb.com The mass shift introduced by the 13C atoms allows for precise quantification and tracing of molecules in complex biological samples.
A novel proteomic approach utilizes in vivo labeling with "heavy" (13C-labeled) tyrosine to unequivocally identify substrates of tyrosine kinases. nih.gov Peptides derived from true substrates exhibit a unique signature in mass spectrometry experiments, simplifying their specific identification. nih.gov
In the field of metabolic research, advanced MS techniques such as matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry imaging (MALDI-FTICR-MSI) have been employed to study the kinetics of L-[ring-13C6]-phenylalanine and its conversion to L-[ring-13C6]-tyrosine. nih.govacu.edu.au This powerful imaging technique allows for the visualization of the spatial distribution of these labeled amino acids within tissue sections, providing a deeper understanding of localized metabolic processes. nih.govacu.edu.au
Furthermore, comparative studies of different mass spectrometry platforms, including liquid chromatography-tandem mass spectrometry (LC/MS/MS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS), have been conducted to optimize the measurement of L-[ring-13C6]phenylalanine incorporation into proteins. nih.gov These studies have demonstrated that LC/MS/MS is well-suited for precise measurements of low tracer enrichment in small samples. nih.gov
Table 2: Comparison of Mass Spectrometry Techniques for Isotope Enrichment Analysis
| Technique | Sample Size Required (muscle protein) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) |
| GC/C/IRMS | 8 µg | 13.0% | 9.2% |
| LC/MS/MS | 0.8 µg | 1.7% | 3.2% |
| GC/MS/MS | 3 µg | 6.3% | 10.2% |
| GC/MS | 3 µg | 13.5% | 25.0% |
Data adapted from a study comparing measurements of L-[ring-(13)C6]phenylalanine enrichment. nih.gov
Stable Isotope Dilution Mass Spectrometry (SIDMS) for Absolute Quantification
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate method for the absolute quantification of metabolites in complex biological samples. The technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, such as L-Tyrosine (ring-13C6), to a sample. This labeled compound serves as an internal standard that behaves identically to the endogenous analyte during sample extraction, purification, and ionization in the mass spectrometer.
By measuring the ratio of the signal intensity of the endogenous (light) analyte to the isotopically labeled (heavy) internal standard, precise and accurate quantification can be achieved, correcting for sample loss and matrix effects. L-Tyrosine (ring-13C6) and its derivatives are frequently used as internal standards for the quantification of tyrosine and its modified forms in various biological matrices. For instance, in studies of oxidative stress, stable, isotopically labeled internal standards like 3-Nitro-l-tyrosine (RING-13C6) are crucial for minimizing matrix effects and ensuring accurate measurement of their endogenous counterparts. creative-proteomics.com
A key advantage of using a 13C-labeled internal standard like L-Tyrosine (ring-13C6) is that it co-elutes with the unlabeled analyte during chromatographic separation, yet is clearly distinguishable by its mass in the mass spectrometer. This allows for robust and reliable quantification even at very low concentrations.
Mass Spectrometry Imaging (MSI) for Spatiotemporal Metabolic Analysis
Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a biological tissue section. When combined with stable isotope tracers like L-Tyrosine (ring-13C6), MSI can provide spatiotemporal insights into metabolic processes. This approach enables researchers to not only identify and quantify metabolites but also to see where they are located and how their distribution changes over time.
A notable application of this is in cancer research, where the metabolic reprogramming of tumors is a key area of investigation. In one study, the kinetics of L-[ring-13C6]-labeled phenylalanine and its conversion to L-[ring-13C6]-tyrosine were studied in a human non-small cell lung carcinoma (NSCLC) xenografted mouse model using matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry imaging (MALDI-FTICR-MSI). nih.govnih.gov
| Time Point | L-[ring-13C6]-Phenylalanine Abundance in Tumor | L-[ring-13C6]-Tyrosine Enrichment Trend in Tumor |
| 10 min | Highest abundance detected | Delayed compared to Phenylalanine |
| 30 min | Decreasing | Peak enrichment observed |
| 60 min | Progressively decreasing | Decreasing |
Comparative Analysis of Different MS Platforms for Tracer Enrichment Measurement
The choice of mass spectrometry platform is critical for the precise measurement of stable isotope tracer enrichment. Different platforms offer varying levels of sensitivity, precision, and sample throughput. A comparative study evaluated the performance of several MS platforms for measuring the enrichment of L-[ring-(13)C(6)]phenylalanine, the direct precursor to L-[ring-13C6]-tyrosine. The platforms compared were gas chromatography-combustion-isotope ratio MS (GC/C/IRMS), liquid chromatography-tandem mass spectrometry (LC/MS/MS), gas chromatography-tandem mass spectrometry (GC/MS/MS), and gas chromatography-mass spectrometry (GC/MS).
The study found that LC/MS/MS was optimally suited for precise measurements of tracer enrichment, especially in samples with low abundance and small quantity. nih.gov While all methods showed good correlation with the gold-standard GC/C/IRMS, LC/MS/MS demonstrated superior precision. nih.gov
| MS Platform | Coefficient of Determination (R²) vs GC/C/IRMS | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Required Muscle Sample Size |
| LC/MS/MS | 0.9962 | 1.7% | 3.2% | 0.8 µg |
| GC/MS/MS | 0.9942 | 6.3% | 10.2% | 3 µg |
| GC/MS | 0.9217 | 13.5% | 25% | 3 µg |
| GC/C/IRMS | N/A | 13.0% | 9.2% | 8 µg |
This data highlights the trade-offs between different platforms. While GC/C/IRMS is a standard for isotope ratio measurements, LC/MS/MS offers better precision with significantly smaller sample sizes, which is a critical advantage in many clinical and preclinical research settings.
Integration with Chromatographic Methods (GC-MS, LC-MS/MS)
To analyze complex biological mixtures, mass spectrometry is almost always coupled with a chromatographic separation technique, such as gas chromatography (GC) or liquid chromatography (LC). The choice between GC-MS and LC-MS depends on the physicochemical properties of the analyte.
For amino acids like tyrosine and its derivatives, which are polar and non-volatile, LC-MS/MS is often the preferred method. It allows for the direct analysis of these compounds in their native form without the need for chemical derivatization. creative-proteomics.com This simplifies sample preparation and avoids potential artifacts. LC-MS/MS methods have been successfully developed for the simultaneous quantification of multiple tyrosine-derived oxidative stress biomarkers, using their respective 13C6-labeled internal standards. creative-proteomics.com
GC-MS, on the other hand, requires that analytes be chemically modified to become volatile before they can be analyzed. While this adds a step to the sample preparation process, GC-MS can offer very high chromatographic resolution. creative-proteomics.com Highly sensitive GC-MS-based methods have been developed for the evaluation of tyrosine derivatives, though they often require non-standard techniques like electron capture–negative chemical ionization. creative-proteomics.com The MSI enrichment data for L-[ring-13C6]-tyrosine has been validated by LC-MS data from homogenized tumor tissues, showing a similar trend over time and confirming the accuracy of the MSI approach. researchgate.net
Studies of Oxidative Stress and Protein Modification
L-Tyrosine (ring-13C6) and its isotopically labeled derivatives are essential tools for studying oxidative stress and protein modifications. Oxidative stress can lead to the modification of amino acid residues in proteins, and the resulting products can serve as biomarkers for disease.
Quantification of Tyrosine-Derived Oxidative Products as Biomarkers (e.g., Nitrotyrosine, Chlorotyrosine)
Under conditions of oxidative and nitrosative stress, tyrosine residues can be modified to form products such as 3-Nitro-l-tyrosine (3-NT) and 3-Chloro-l-tyrosine (3-CT). These modified amino acids are stable markers of oxidative damage and their quantification in biological fluids can provide valuable information about disease states, such as inflammation and cancer. creative-proteomics.com
The accurate quantification of these biomarkers is challenging due to their low concentrations and the complexity of the biological matrix. Stable isotope dilution LC-MS/MS methods, using internal standards such as 3-Nitro-l-tyrosine (RING-13C6) and 3-Chloro-l-tyrosine (RING-13C6), have become the gold standard for this type of analysis. creative-proteomics.com These methods offer high sensitivity and specificity.
A validated LC-MS/MS method for the simultaneous analysis of 3-NT, 3-CT, and 3-Bromo-l-tyrosine (3-BT) in human plasma has been developed. creative-proteomics.com This method demonstrated excellent performance characteristics, allowing for the reliable quantification of these important biomarkers.
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Coefficient of Variation (CV%) | Accuracy |
| 3-Nitro-l-tyrosine (3-NT) | 0.030 | 0.100 | <10% | 95-105% |
| 3-Bromo-l-tyrosine (3-BT) | 0.026 | 0.096 | <10% | 95-105% |
| 3-Chloro-l-tyrosine (3-CT) | 0.030 | 0.098 | <10% | 95-105% |
The use of L-Tyrosine (ring-13C6) derived internal standards in these assays is critical for correcting analytical variability and achieving the high degree of accuracy and precision required for clinical biomarker research.
Specific Research Domains Benefiting from L Tyrosine Ring 13c6 Applications
Cancer Metabolism Research
Metabolic reprogramming is a hallmark of cancer, and understanding the altered nutrient utilization by tumor cells is crucial for developing novel therapeutic strategies. Amino acids play a central role in supporting the high proliferative rate of cancer cells, serving as building blocks for proteins and as sources of energy and biosynthetic precursors.
The tumor microenvironment is a complex and dynamic system where cancer cells, stromal cells, and immune cells compete for nutrients. L-TYROSINE (RING-13C6) is instrumental in dissecting the kinetics of amino acid uptake and metabolism within this environment. Although L-tyrosine is a non-essential amino acid, its synthesis from the essential amino acid L-phenylalanine is a critical metabolic step.
A notable study in a human non-small cell lung carcinoma (NSCLC) xenograft mouse model utilized L-[ring-13C6]-phenylalanine as a tracer to investigate its conversion into L-[ring-13C6]-tyrosine. nih.govnih.gov This approach allowed for the spatiotemporal tracking of both amino acids within the tumor tissue using matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry imaging (MALDI-FTICR-MSI). nih.govnih.gov
The research revealed significant spatial and temporal heterogeneity in the distribution and metabolism of these amino acids. Key findings from this study include:
Differential Localization: The labeled L-[ring-13C6]-phenylalanine and its metabolite, L-[ring-13C6]-tyrosine, were found in higher abundance in viable tumor regions compared to non-viable, necrotic regions. nih.govnih.gov This suggests that active amino acid metabolism is a characteristic of proliferating cancer cells.
Temporal Dynamics: The highest concentration of the administered L-[ring-13C6]-phenylalanine in the tumor was observed at 10 minutes post-injection, after which it progressively decreased. nih.govnih.gov In contrast, the concentration of the newly synthesized L-[ring-13C6]-tyrosine peaked at 30 minutes, demonstrating a clear precursor-product relationship and providing a temporal map of this metabolic conversion within the tumor. nih.gov
These findings underscore the ability of L-TYROSINE (RING-13C6), when used in conjunction with a labeled precursor, to delineate the kinetics of amino acid conversion and utilization in distinct tumor compartments.
| Time Point (minutes) | Relative Abundance of L-[ring-13C6]-phenylalanine | Relative Abundance of L-[ring-13C6]-tyrosine |
|---|---|---|
| 10 | Peak | Increasing |
| 30 | Decreasing | Peak |
| 60 | Further Decreased | Decreasing |
The study of amino acid kinetics using tracers like L-TYROSINE (RING-13C6) directly contributes to our understanding of the metabolic reprogramming that occurs in cancer. The observed accumulation of labeled amino acids in viable tumor regions is a direct reflection of the enhanced anabolic activity required to sustain tumor growth.
The conversion of phenylalanine to tyrosine is a critical metabolic pathway, and the ability to trace this conversion in real-time within a tumor provides valuable information about the activity of the enzyme phenylalanine hydroxylase. By mapping the metabolic fate of the aromatic ring of tyrosine, researchers can explore how this amino acid contributes to various downstream pathways that are often dysregulated in cancer. This includes not only protein synthesis but also the production of signaling molecules and other metabolites that can influence tumor progression. The insights gained from such tracer studies are fundamental to identifying metabolic vulnerabilities in cancer cells that could be targeted for therapeutic intervention.
Plant Biochemistry and Secondary Metabolite Biosynthesis
L-tyrosine is a pivotal aromatic amino acid in plants, serving as a precursor for a vast array of specialized metabolites with diverse physiological roles, including defense compounds, pigments, and structural components like lignin. mdpi.com
L-tyrosine is the primary precursor for the biosynthesis of a large and pharmacologically important class of natural products known as benzylisoquinoline alkaloids (BIAs). nih.govoup.com This diverse group includes well-known compounds such as morphine, codeine, and berberine, which are produced in plant species like the opium poppy (Papaver somniferum). nih.govresearchgate.net
The biosynthetic pathway to BIAs begins with the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.com These two molecules then undergo a condensation reaction to form the core structure of all BIAs. oup.com While the general pathway is known, the precise regulation and flux of metabolites through these pathways are areas of active investigation.
The use of L-TYROSINE (RING-13C6) as a tracer offers a powerful method to quantitatively map the flow of carbon from tyrosine into the various intermediates and final products of the BIA pathway. By feeding plants with labeled tyrosine and analyzing the distribution of the 13C label in downstream alkaloids using mass spectrometry, researchers can:
Confirm the direct precursor-product relationships along the pathway.
Identify potential bottlenecks or rate-limiting enzymatic steps.
Discover previously unknown intermediates or side branches of the pathway.
Quantify the carbon flux directed towards specific alkaloids under different physiological conditions or in genetically modified plants.
While comprehensive tracing studies of the entire BIA pathway with L-TYROSINE (RING-13C6) are complex, the principle is well-established in metabolic research and holds significant potential for dissecting the intricacies of alkaloid biosynthesis.
| Precursor | Derived Intermediate | Role in BIA Core Structure |
|---|---|---|
| L-Tyrosine | Dopamine | Forms the tetrahydroisoquinoline portion |
| 4-hydroxyphenylacetaldehyde (4-HPAA) | Forms the C1-linked benzyl (B1604629) portion |
Beyond alkaloids, L-tyrosine is a precursor to a multitude of other plant compounds. Stable isotope-assisted metabolomics provides a robust methodology for studying the broader aspects of aromatic amino acid metabolism.
A study on wheat (Triticum aestivum) utilized 13C9-labeled L-tyrosine to compare its metabolism with that of L-phenylalanine, especially under conditions of biotic stress induced by a fungal mycotoxin. nih.gov This research, while using a different isotopologue, demonstrates the principle and power of using labeled tyrosine to trace metabolic fate. The study identified numerous downstream metabolites derived from tyrosine, revealing that a significant portion of these metabolic pathways are shared with phenylalanine. nih.gov
Key findings from this type of stable isotope tracing in plants include:
Metabolite Identification: A large number of metabolites derived from the labeled tyrosine can be identified, providing a comprehensive picture of its metabolic network.
Flux Comparison: The rate of incorporation of the 13C label into common downstream products can be compared between different precursors (e.g., tyrosine vs. phenylalanine), revealing the relative contributions of each to specific metabolic pools. nih.gov
Stress Response: The metabolic response to stress can be quantified by observing changes in the labeling patterns of various metabolites, highlighting which pathways are up- or down-regulated.
These studies showcase how L-TYROSINE (RING-13C6) can be employed to unravel the complex and interconnected pathways of aromatic amino acid metabolism in plants, providing insights into their response to environmental challenges and the synthesis of a wide range of important derivatives.
Microbial Metabolism Research
Microorganisms possess incredibly diverse metabolic capabilities, and many are able to synthesize L-tyrosine de novo. L-tyrosine metabolism in microbes is of significant interest for industrial biotechnology, as engineered microorganisms can be used to produce valuable tyrosine-derived compounds. Furthermore, the metabolism of L-tyrosine by gut microbes can have profound effects on host health. nih.gov
Stable isotope tracing with compounds like L-TYROSINE (RING-13C6) is a cornerstone of 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique used to quantify the rates of intracellular metabolic reactions. frontiersin.org While specific published studies detailing the use of L-TYROSINE (RING-13C6) in microbial 13C-MFA are not as prevalent as those using central carbon sources like glucose, the methodology is directly applicable.
By providing L-TYROSINE (RING-13C6) as a substrate to a microbial culture, researchers can trace the 13C-labeled ring as it is incorporated into various metabolic pathways. The distribution of the 13C atoms in downstream metabolites, such as other amino acids, organic acids, and secondary metabolites, can be precisely measured. This labeling information is then used in computational models to calculate the flux through different metabolic pathways.
Potential applications of L-TYROSINE (RING-13C6) in microbial metabolism research include:
Mapping Catabolic Pathways: Elucidating the specific enzymatic steps involved in the breakdown of L-tyrosine in different bacterial or fungal species.
Quantifying Precursor Contribution: In engineered microbes designed to produce tyrosine-derived natural products, L-TYROSINE (RING-13C6) can be used to quantify the efficiency of the biosynthetic pathway and identify metabolic bottlenecks.
Studying Interspecies Metabolism: In complex microbial communities, such as the gut microbiome, labeled tyrosine can be used to trace the cross-feeding of tyrosine-derived metabolites between different species.
The use of L-TYROSINE (RING-13C6) in microbial research offers a precise and quantitative method to understand how this important amino acid is processed and utilized, paving the way for advancements in biotechnology and a deeper understanding of host-microbe interactions.
Analysis of L-Tyrosine Utilization in Microorganisms
L-Tyrosine (RING-¹³C₆) serves as a critical tracer in metabolic flux analysis (MFA) to elucidate how microorganisms consume and metabolize L-Tyrosine. By providing ¹³C-labeled tyrosine as a carbon source, researchers can track the incorporation of the labeled carbon atoms into various intracellular metabolites and proteinogenic amino acids. This information is invaluable for mapping active metabolic pathways and quantifying the carbon flux through different branches of metabolism. frontiersin.org
Key Research Findings:
Pathway Elucidation: In studies involving soil bacteria, it has been shown that L-tyrosine degradation can proceed through the homogentisate (B1232598) central pathway. plos.org The initial step often involves a transamination to form 4-hydroxyphenylpyruvate. plos.org The use of isotopically labeled tyrosine, such as L-Tyrosine (RING-¹³C₆), can confirm the activity of these pathways by observing the ¹³C label in downstream intermediates like homogentisate and its subsequent breakdown products.
Understanding Aromatic Compound Degradation: Various microorganisms, particularly those in the genus Pseudomonas, are known for their ability to degrade a wide range of aromatic compounds. researchgate.net L-Tyrosine degradation pathways are often part of this broader metabolic capability. ethz.ch Tracing studies with L-Tyrosine (RING-¹³C₆) can help to identify the specific enzymes and genetic regulation involved in the catabolism of the aromatic ring, providing insights into bioremediation strategies.
Table 1: Microbial Species and their Investigated L-Tyrosine Metabolic Pathways
| Microbial Species | Metabolic Pathway | Key Enzymes/Intermediates |
| Bacillus aquimaris | Homogentisate Central Pathway | 3-hydroxyphenylpyruvate, 3-hydroxyphenylacetate, Homogentisate |
| Pseudomonas aeruginosa | General Aromatic Catabolism | 4-hydroxyphenylpyruvate |
| Pseudomonas putida | Aromatic Compound Degradation | Catechol, Protocatechuate |
Biosynthetic Engineering Applications
Metabolic engineering aims to rationally modify the metabolism of microorganisms to enhance the production of valuable chemicals. L-Tyrosine is a precursor to a wide array of commercially important compounds, including pharmaceuticals, nutraceuticals, and biopolymers. nih.gov L-Tyrosine (RING-¹³C₆) is a valuable tool in this field for identifying metabolic bottlenecks and optimizing production strains.
Key Research Findings:
Optimizing L-Tyrosine Production: In the metabolic engineering of Escherichia coli for the overproduction of L-Tyrosine, ¹³C-MFA can be employed to quantify the flux of carbon from central metabolism (e.g., glycolysis and the pentose (B10789219) phosphate (B84403) pathway) into the shikimate pathway, which is the entry point for aromatic amino acid biosynthesis. kaist.ac.krnih.gov By using ¹³C-labeled glucose and analyzing the labeling patterns of amino acids, including tyrosine, researchers can identify rate-limiting steps. For instance, such analyses can reveal if the availability of precursors like phosphoenolpyruvate (B93156) and erythrose-4-phosphate is limiting, guiding the overexpression of specific enzymes to increase their supply.
Enhancing the Production of Tyrosine Derivatives: The microbial production of L-Tyrosine derivatives, such as p-coumaric acid, melanin (B1238610), and various flavonoids, is a significant area of biosynthetic engineering. nih.gov In the development of a Saccharomyces cerevisiae strain for high-level production of p-coumaric acid, a derivative of tyrosine, metabolic engineering strategies focused on rewiring carbon distribution between glycolysis and the aromatic amino acid biosynthesis pathway. nih.gov While not explicitly stated as using L-Tyrosine (RING-¹³C₆), the study employed a colorimetric assay based on a tyrosine-derived pigment to screen for strains with higher flux towards tyrosine, a principle that could be quantified with stable isotope tracers. nih.gov
Guiding Strain Development in Pseudomonas putida : Pseudomonas putida is a robust microbial host for the production of aromatic compounds. nih.govresearchgate.net Engineering this bacterium for the synthesis of L-phenylalanine, a closely related aromatic amino acid, involved deleting competing metabolic pathways and overexpressing key biosynthetic enzymes. nih.govresearchgate.net The effectiveness of these genetic modifications in redirecting carbon flux can be precisely quantified using stable isotope tracers, including ring-labeled aromatic amino acids.
Table 2: Engineered Microorganisms for the Production of L-Tyrosine and its Derivatives
| Microbial Host | Target Compound | Key Engineering Strategies |
| Escherichia coli | L-Tyrosine | Overexpression of feedback-resistant AroG and TyrA; Knockout of tyrP transporter |
| Saccharomyces cerevisiae | p-Coumaric Acid | Engineering of the aromatic amino acid biosynthesis pathway; Optimization of carbon distribution |
| Pseudomonas putida | L-Phenylalanine | Deletion of phenylalanine metabolism genes; Overexpression of feedback-insensitive PheA |
Future Directions and Emerging Research Avenues for L Tyrosine Ring 13c6
Integration with Multi-Omics Data for Systems-Level Understanding
A significant future direction lies in the integration of L-Tyrosine (ring-13C6) tracing data with other high-throughput "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.com This multi-omics approach enables a more holistic and systems-level understanding of cellular and organismal responses to various stimuli or disease states. nih.gov By combining metabolic flux data obtained from L-Tyrosine (ring-13C6) with other molecular data layers, researchers can build more comprehensive models of biological systems. mdpi.comornl.gov
For instance, correlating the rate of L-Tyrosine (ring-13C6) incorporation into proteins with proteomic data can reveal the dynamics of protein synthesis under specific conditions. Similarly, combining this tracer data with transcriptomic data can elucidate how gene expression patterns regulate metabolic shifts. nih.gov This integrated analysis can help identify key regulatory nodes, novel biomarkers, and potential therapeutic targets by connecting genetic information and protein expression with functional metabolic outcomes. mdpi.com Such approaches are superior to single-omics analyses in detecting responses at the regulatory pathway level and can help interpret the complex molecular mechanisms underlying various physiological and pathological states. nih.gov
| Omics Layer | Type of Data Provided | Potential Integration with L-TYROSINE (RING-13C6) Data |
| Genomics | DNA sequence, genetic variations | Correlating genetic predispositions with alterations in tyrosine metabolism and downstream pathways. |
| Transcriptomics | Gene expression levels (RNA) | Linking the expression of enzymes and transporters with the observed metabolic flux of L-Tyrosine (ring-13C6). |
| Proteomics | Protein abundance, modifications | Quantifying the rate of synthesis of specific proteins by measuring the incorporation of labeled tyrosine. |
| Metabolomics | Abundance of small molecules | Placing the flux through tyrosine-dependent pathways into the broader context of the entire cellular metabolome. |
Development of Novel Isotopic Tracing Methodologies
Advancements in analytical instrumentation are paving the way for more sophisticated isotopic tracing methodologies. A key area of development is enhancing the spatial and temporal resolution of tracer analysis. Techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) allow for the spatiotemporal tracking of L-Tyrosine (ring-13C6) and its metabolites directly in tissue sections. nih.govnih.gov This provides invaluable information on metabolic heterogeneity within complex tissues, such as distinguishing between viable and non-viable tumor regions. nih.govnih.gov
Future research will likely focus on improving the sensitivity and resolution of these imaging techniques. Furthermore, the development of methods for single-cell isotope tracing represents a major frontier. nih.gov Methodologies like 13C-SpaceM, which combine imaging mass spectrometry with microscopy, enable the investigation of metabolic activity at the single-cell level, revealing cellular heterogeneity that is masked by bulk tissue analysis. nih.gov Applying such single-cell resolution techniques to L-Tyrosine (ring-13C6) tracing could uncover variations in protein synthesis and other tyrosine-dependent pathways among individual cells within a population, providing unprecedented insight into cellular adaptation and function. nih.gov
| Methodology | Description | Advantage over Traditional Methods |
| MALDI-MSI | Mass spectrometry imaging that maps the distribution of molecules in tissue sections. nih.govnih.gov | Provides spatial and temporal information on tracer distribution within a tissue's morphological context. nih.govnih.gov |
| Single-Cell Isotope Tracing | Techniques designed to measure isotopic enrichment in individual cells. nih.gov | Reveals cell-to-cell metabolic heterogeneity hidden in bulk analyses. nih.gov |
| Dynamic Isotope Tracing | Time-course studies that monitor the fate of the tracer over time. nih.gov | Elucidates the kinetics of metabolic pathways, such as the conversion of phenylalanine to tyrosine. nih.govnih.gov |
Expansion into Diverse Biological Systems and Physiological States
While much research using L-Tyrosine (ring-13C6) has focused on areas like cancer metabolism nih.govnih.gov, there is vast potential for its application in other biological systems and physiological states. Tyrosine is a precursor to critical biomolecules, including neurotransmitters (dopamine, norepinephrine (B1679862), epinephrine) and melanin (B1238610) pigment.
Future studies could extensively use L-Tyrosine (ring-13C6) to investigate:
Neurobiology and Neurodegenerative Diseases: Tracing the flux of tyrosine into catecholamine synthesis pathways in the brain could provide insights into the pathophysiology of diseases like Parkinson's and Alzheimer's. By monitoring the turnover of these neurotransmitters, researchers can better understand neuronal function and the effects of potential therapeutics.
Metabolic Disorders: The study of tyrosine metabolism is relevant to metabolic syndromes and inborn errors of metabolism. L-Tyrosine (ring-13C6) can be used to probe pathway dynamics in models of these diseases, helping to elucidate mechanisms and test interventions.
Aging and Musculoskeletal Research: As a fundamental component of proteins, labeled tyrosine can be used to measure rates of muscle protein synthesis and turnover, a key area in aging and sarcopenia research. nih.gov
Skin Biology: Given tyrosine's role as a precursor to melanin, L-Tyrosine (ring-13C6) could be employed to study melanogenesis in skin health and diseases like melanoma, offering a dynamic view of pigment production.
By expanding the application of L-Tyrosine (ring-13C6) to these diverse systems, researchers can gain a more profound understanding of the multifaceted roles of this critical amino acid in health and disease.
Q & A
Q. How to design experiments using L-Tyrosine (Ring-¹³C₆) for isotopic tracing in metabolic studies?
- Methodological Answer : Begin by defining the metabolic pathway under investigation. Incorporate ¹³C-labeled L-Tyrosine at specific time points to track isotopic incorporation via techniques like EPR spectroscopy or mass spectrometry. Use control groups with unlabeled tyrosine to distinguish background signals. Optimize solubility by considering its log Pow (-2.26 at 25°C), which indicates high hydrophilicity; adjust buffer systems (e.g., potassium phosphate, pH 7.0) to ensure stability . For EPR studies, parameters such as microwave power (50 μW), frequency (~9.4 GHz), and temperature (100 K) are critical for resolving ¹³C-induced hyperfine splitting .
Q. What frameworks guide hypothesis formulation for studies involving ¹³C-labeled tyrosine?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, a hypothesis on tyrosine nitrosation could be structured using PICO (Population: in vitro systems; Intervention: nitrite exposure; Comparison: nitrate controls; Outcome: 3-nitrotyrosine formation). Ensure questions are testable via techniques like TLC or spectrophotometry, referencing prior workflows (e.g., solvent systems: toluene:2-propanol:acetone:acetic acid) .
Q. How to validate the purity and isotopic enrichment of L-Tyrosine (Ring-¹³C₆) in experimental setups?
- Methodological Answer : Use orthogonal analytical methods:
- TLC : Compare mobility against unlabeled tyrosine and 3-nitrotyrosine controls under standardized solvent conditions. Ninhydrin staining will confirm amino group integrity .
- Mass Spectrometry : Quantify ¹³C incorporation via isotopic peak distribution analysis.
- EPR : Verify absence of unlabeled radical species by analyzing hyperfine coupling patterns .
Advanced Research Questions
Q. What are the methodological challenges in detecting ¹³C-labeled L-Tyrosine derivatives using thin-layer chromatography (TLC)?
- Methodological Answer : Challenges include low resolution of ¹³C-labeled compounds due to minimal polarity shifts. Address this by:
- Optimizing solvent systems (e.g., increasing acetic acid content to enhance separation).
- Using post-chromatographic treatments (e.g., ammonia vapor saturation) to stabilize reactive intermediates.
- Validating results with complementary techniques like UV-Vis spectrophotometry (400–540 nm absorbance peaks) or HPLC .
Q. How to resolve contradictions in experimental data when L-Tyrosine (Ring-¹³C₆) exhibits variable inhibitory effects in biochemical assays?
- Methodological Answer : Contradictions may arise from pH-dependent solubility or interactions with co-solvents. For example, L-Tyrosine’s weak inhibition of gas hydrate formation (Table 8) contrasts with enhanced effects in MEG-containing solutions due to pH-driven cation stabilization . Mitigate discrepancies by:
- Standardizing buffer conditions (e.g., pH 7.0 phosphate buffer).
- Conducting dose-response curves across physiological pH ranges.
- Using isothermal titration calorimetry (ITC) to quantify binding affinities under varying conditions .
Q. How to optimize EPR parameters for studying ¹³C-labeled tyrosine radicals in enzyme active sites?
- Methodological Answer :
- Sample Preparation : Use apo-enzymes (e.g., apoGAOX) to isolate radical signals. Protein concentrations should be ≥0.8 mM to ensure detectable signal-to-noise ratios .
- Instrumental Settings : Employ second-derivative EPR spectra to enhance resolution of ¹³C splitting. Simulate spectra using software like X-Sophe to deconvolute overlapping signals (Table 1) .
- Validation : Cross-reference with ¹⁷O-labeled tyrosine to confirm radical localization .
Q. What strategies improve reproducibility in assays measuring tyrosine nitrosation kinetics?
- Methodological Answer :
- Pre-incubation Protocols : Deair buffers to eliminate dissolved oxygen, which competes with nitrosation reactions. Use inert gas saturation (argon) for anaerobic conditions .
- Kinetic Modeling : Apply multi-response optimization (e.g., desirability functions) to balance enzyme/substrate ratios (e.g., 99.4 nmol/cm² L-Tyrosine, 7.76 U/cm² tyrosinase) .
- Data Triangulation : Validate TLC findings with spectrophotometric absorbance trends (400–480 nm) and LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
